N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
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Overview
Description
N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities, including antiviral, antioxidant, and antimalarial properties . The structure of this compound consists of a thieno[2,3-d]pyrimidine core attached to a benzamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound undergoes cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the (4-amino-2-thioxo-5,6,7,-tetrahydro [4,5]thieno [2,3-dpyrimidin-3 (2h)-yl) (phenyl)methanone .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with a variety of biological activities, including antioxidant, antiviral, and antimalarial properties . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact the bioavailability of N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxicity against several cancer cell lines , suggesting that N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may have similar effects.
Action Environment
It’s known that external factors such as smoke, diet, alcohol, and some drugs can decrease the efficiency of the body’s defense systems against reactive oxygen species , which could potentially influence the action of N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often require refluxing in solvents such as ethanol or ethylene glycol, with catalysts like triethylamine or calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{thieno[2,3-d]pyrimidin-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antioxidant, and antimalarial properties. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[3,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a keto group at the 4-position, which can influence their reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-12(9-4-2-1-3-5-9)16-11-10-6-7-18-13(10)15-8-14-11/h1-8H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUQLUWNQQUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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